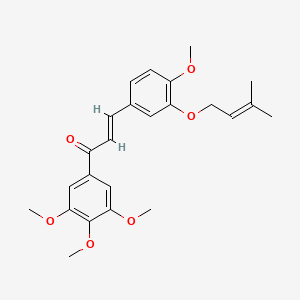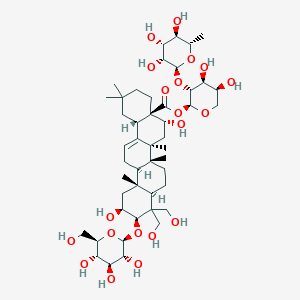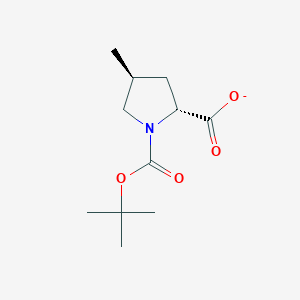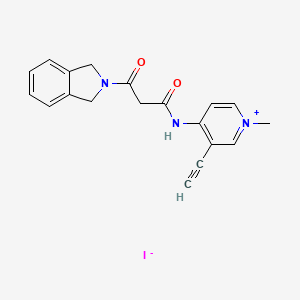![molecular formula C10H19NO8 B12372043 (2S)-3-hydroxy-2-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxo(1,2,3,4,5,6-13C6)hexyl]amino]butanoic acid](/img/structure/B12372043.png)
(2S)-3-hydroxy-2-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxo(1,2,3,4,5,6-13C6)hexyl]amino]butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-3-hydroxy-2-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxo(1,2,3,4,5,6-13C6)hexyl]amino]butanoic acid is a complex organic compound with significant importance in various scientific fields. This compound is characterized by its intricate structure, which includes multiple hydroxyl groups and a labeled carbon isotope, making it a valuable subject for research in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-hydroxy-2-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxo(1,2,3,4,5,6-13C6)hexyl]amino]butanoic acid involves several steps, including the protection and deprotection of functional groups, selective oxidation, and stereoselective reactions. The reaction conditions typically require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods enhance the efficiency and yield of the compound while maintaining the necessary purity and stereochemical integrity.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-3-hydroxy-2-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxo(1,2,3,4,5,6-13C6)hexyl]amino]butanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
(2S)-3-hydroxy-2-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxo(1,2,3,4,5,6-13C6)hexyl]amino]butanoic acid has numerous applications in scientific research:
Chemistry: Used as a model compound to study stereoselective reactions and isotope labeling.
Biology: Investigated for its role in metabolic pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic effects and as a tracer in metabolic studies.
Industry: Utilized in the synthesis of complex organic molecules and as a standard in analytical chemistry.
Mecanismo De Acción
The mechanism of action of (2S)-3-hydroxy-2-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxo(1,2,3,4,5,6-13C6)hexyl]amino]butanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of enzymes, influencing various biochemical processes. The labeled carbon isotope allows for detailed tracking of the compound’s metabolic fate and interactions within biological systems.
Comparación Con Compuestos Similares
Similar Compounds
(2S,3R,4S,5R,6R)-6-(((3,4-dihydroxy-5-((3,4,5-trihydroxybenzoyl)oxy)benzoyl)oxy)methyl)tetrahydro-2H-pyran-2,3,4,5-tetrayl tetra(3,4-dihydroxy-5-((3,4,5-trihydroxybenzoyl)oxy)benzoate): A compound with a similar structure but different functional groups.
(2S,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal: Another compound with multiple hydroxyl groups and a similar backbone.
Uniqueness
The uniqueness of (2S)-3-hydroxy-2-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxo(1,2,3,4,5,6-13C6)hexyl]amino]butanoic acid lies in its labeled carbon isotope, which provides valuable insights into metabolic pathways and reaction mechanisms. This feature distinguishes it from other similar compounds and enhances its utility in research applications.
Propiedades
Fórmula molecular |
C10H19NO8 |
|---|---|
Peso molecular |
287.22 g/mol |
Nombre IUPAC |
(2S)-3-hydroxy-2-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxo(1,2,3,4,5,6-13C6)hexyl]amino]butanoic acid |
InChI |
InChI=1S/C10H19NO8/c1-4(13)7(10(18)19)11-2-5(14)8(16)9(17)6(15)3-12/h4,6-9,11-13,15-17H,2-3H2,1H3,(H,18,19)/t4?,6-,7+,8-,9-/m1/s1/i2+1,3+1,5+1,6+1,8+1,9+1 |
Clave InChI |
JDCOGXAUXWXFEG-WFVFGRLZSA-N |
SMILES isomérico |
CC([C@@H](C(=O)O)N[13CH2][13C](=O)[13C@H]([13C@@H]([13C@@H]([13CH2]O)O)O)O)O |
SMILES canónico |
CC(C(C(=O)O)NCC(=O)C(C(C(CO)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5Z)-5-[[5-(3-chloroanilino)thiophen-2-yl]methylidene]-3-[(4-methylphenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B12371962.png)


![(1R,2R)-N1,N1-Dimethyl-N2-(3-methyl-[1,2,4]triazolo[3,4-a]phthalazin-6-yl)-1-phenylpropane-1,2-diamine](/img/structure/B12371973.png)
![[9-[6-(6-aminohexylamino)-6-oxohexyl]-8,8-dimethyl-2-oxo-4-(trifluoromethyl)pyrano[3,2-g]quinolin-6-yl]methanesulfonic acid](/img/structure/B12371976.png)
![3-({3-[(4-chlorophenyl)methyl]-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-6(4H)-yl}methyl)benzonitrile](/img/structure/B12371983.png)
![trisodium;5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(1-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12372004.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-5-(hydrazinecarbonyl)-1H-indole-2-carboxamide](/img/structure/B12372008.png)
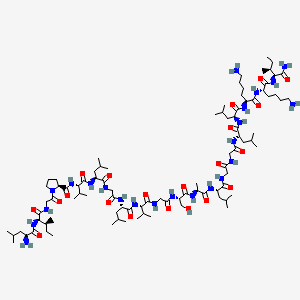
![(1R,4R)-4-benzyl-1-hydroxy-2,4-dihydro-1H-pyrazino[2,1-b]quinazoline-3,6-dione](/img/structure/B12372011.png)
